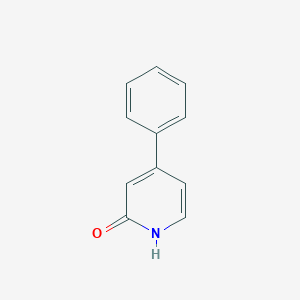

4-Phenylpyridin-2-ol

Description

Properties

IUPAC Name |

4-phenyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-11-8-10(6-7-12-11)9-4-2-1-3-5-9/h1-8H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUDULSSNHKPHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344683 | |

| Record name | 4-Phenylpyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19006-81-6 | |

| Record name | 4-Phenylpyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Emergence of a Privileged Scaffold: A Technical History of 4-Phenylpyridin-2-ol Discovery and Synthesis

Abstract

The 4-phenylpyridin-2-ol core is a heterocyclic scaffold of significant interest in medicinal chemistry, serving as a crucial intermediate in the synthesis of a diverse array of pharmacologically active compounds. This technical guide provides an in-depth exploration of the historical discovery and the evolution of synthetic methodologies for this important molecule. We will delve into the foundational classical syntheses, such as the Guareschi-Thorpe and Bohlmann-Rahtz reactions, and trace their development into the more sophisticated and efficient catalytic methods employed today. The narrative will emphasize the causal relationships behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed experimental protocols, comparative data, and mechanistic visualizations are provided to create a self-validating and authoritative resource.

Introduction: The Significance of the 4-Phenyl-2-pyridone Moiety

The 2-pyridone ring system is a prominent structural motif found in numerous natural products and synthetic molecules exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The introduction of a phenyl group at the C4 position imbues the pyridone core with unique steric and electronic properties, significantly influencing its interaction with biological targets. This compound, existing in tautomeric equilibrium with its 2-hydroxypyridine form, has emerged as a particularly valuable building block in drug discovery programs, underscoring the importance of efficient and scalable synthetic access.[1]

Historical Perspective: The Dawn of Pyridone Synthesis

The early history of this compound is intrinsically linked to the broader development of synthetic routes to polysubstituted pyridines and pyridones. While a singular "discovery" paper for this specific molecule is not readily apparent in early literature, its synthesis can be traced back to the application of several classical named reactions developed for the construction of the pyridone ring.

The Guareschi-Thorpe Reaction: A Foundational Approach

One of the earliest and most significant methods for the synthesis of 2,6-dihydroxypyridines, which can serve as precursors to 4-aryl-2-pyridones, is the Guareschi-Thorpe reaction.[2][3] This condensation reaction, first reported by Icilio Guareschi and later refined by Jocelyn Field Thorpe, typically involves the reaction of a β-ketoester with cyanoacetamide in the presence of a base.[2][3]

The application of this methodology to the synthesis of a 4-phenyl substituted pyridone would involve the use of a phenyl-substituted β-ketoester. The general mechanism proceeds through a series of condensation and cyclization steps, ultimately leading to the formation of the dihydroxypyridine ring. Subsequent selective manipulation of the hydroxyl groups can then yield the desired this compound.

Experimental Protocol: Guareschi-Thorpe Synthesis of 4-Aryl-3-cyano-2,6-dihydroxypyridine

This protocol is a generalized representation based on modern adaptations of the Guareschi-Thorpe reaction.

-

Materials:

-

Aryl β-keto ester (e.g., ethyl benzoylacetate) (1 equivalent)

-

Cyanoacetamide (1 equivalent)

-

Potassium hydroxide (or other suitable base)

-

Methanol (solvent)

-

-

Procedure:

-

To a solution of the aryl β-keto ester in methanol, add cyanoacetamide.

-

Add a solution of potassium hydroxide in methanol dropwise to the reaction mixture.

-

Heat the mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with an appropriate acid (e.g., hydrochloric acid) to precipitate the product.

-

Filter the solid, wash with cold methanol, and dry under vacuum to yield the 4-aryl-3-cyano-2,6-dihydroxypyridine.[3]

-

The Bohlmann-Rahtz Pyridine Synthesis: An Alternative Pathway

Another classical approach to substituted pyridines is the Bohlmann-Rahtz synthesis, first described in 1957.[4][5] This two-step method involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a thermally induced cyclodehydration to yield a 2,3,6-trisubstituted pyridine.[4][6] While not a direct synthesis of 2-pyridones, this method is crucial in the historical context of pyridine synthesis and can be adapted to produce precursors to the target molecule.

Modern modifications of the Bohlmann-Rahtz synthesis have significantly improved its utility by enabling a one-pot procedure under milder conditions, often employing acid catalysis to facilitate the cyclodehydration step at lower temperatures.[7][8]

Conceptual Workflow: Bohlmann-Rahtz Synthesis

Caption: Bohlmann-Rahtz pyridine synthesis workflow.

Evolution of Synthetic Strategies: Towards Modern Methodologies

While classical methods laid the groundwork, the demand for more efficient, versatile, and environmentally benign syntheses has driven the development of modern catalytic approaches for the preparation of this compound and its derivatives.

Catalytic and Multicomponent Reactions

Contemporary organic synthesis favors methodologies that are atom-economical and procedurally simple. In this context, multicomponent reactions (MCRs) have gained prominence for the construction of complex heterocyclic scaffolds like 2-pyridones in a single step.[9] These reactions, often catalyzed by transition metals or organocatalysts, allow for the convergent assembly of three or more starting materials, minimizing waste and purification steps.

For the synthesis of 4-aryl-2-pyridones, MCRs can involve the condensation of an aromatic aldehyde, an active methylene compound (like malononitrile or ethyl cyanoacetate), and a C-H acid in the presence of a suitable catalyst and base.

Comparative Analysis of Synthetic Routes

| Synthetic Method | Key Starting Materials | Conditions | Advantages | Disadvantages |

| Guareschi-Thorpe | β-Ketoester, Cyanoacetamide | Basic, Reflux | Foundational, reliable for dihydroxypyridine precursors. | Often requires harsh conditions and subsequent functional group manipulation. |

| Bohlmann-Rahtz | Enamine, Ethynylketone | High temperature or acid catalysis | Versatile for substituted pyridines. | Two-step process in its classical form, requires specific starting materials. |

| Modern MCRs | Aldehyde, Active Methylene Compound, C-H Acid | Often catalytic (metal or organocatalyst), milder conditions | High atom economy, operational simplicity, diversity-oriented. | Catalyst sensitivity, potential for side reactions. |

| Catalytic C-H Activation | Pre-functionalized Pyridones, Arylating Agents | Transition metal catalysis (e.g., Palladium) | Late-stage functionalization, high regioselectivity. | Requires pre-synthesized pyridone core, catalyst cost. |

Mechanistic Insights

A deeper understanding of the reaction mechanisms is crucial for optimizing synthetic protocols and troubleshooting potential issues.

Mechanism: Guareschi-Thorpe Condensation

References

- 1. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. jk-sci.com [jk-sci.com]

- 5. synarchive.com [synarchive.com]

- 6. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]

- 7. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]

- 8. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]

- 9. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-Phenyl-2-Pyridone

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Importance of the Pyridone Scaffold

In the landscape of modern medicinal chemistry, the 2-pyridone ring system stands out as a "privileged scaffold." Its unique combination of features—a hydrogen bond donor (N-H), a hydrogen bond acceptor (C=O), and a planar aromatic character—makes it an exceptionally versatile bioisostere for various functional groups, including amides and phenols.[1][2] Pyridone derivatives are integral to a wide array of pharmacologically active agents, demonstrating activities from antiviral to anticancer.[3] The strategic placement of substituents, such as a phenyl group at the 4-position, profoundly influences the molecule's steric and electronic properties, thereby modulating its solubility, metabolic stability, and target engagement.[1][2] This guide provides a deep dive into the core physicochemical properties of 4-phenyl-2-pyridone, offering both foundational data and the experimental logic required for its effective application in research and development.

Molecular Identity and Structural Elucidation

Finalizing the identity of a compound is the foundational step upon which all subsequent experimental work is built. 4-Phenyl-2-pyridone is a distinct chemical entity with the following identifiers.

| Property | Identifier | Source |

| Chemical Name | 4-phenyl-2(1H)-pyridone | IUPAC |

| Synonyms | 4-Phenylpyridin-2-ol, 2-Hydroxy-4-phenylpyridine, 4-Phenyl-2-pyridon | [4] |

| CAS Number | 19006-81-6 | [4] |

| Molecular Formula | C₁₁H₉NO | [4] |

| Molecular Weight | 171.20 g/mol | [4] |

The Core Principle: Lactam-Lactim Tautomerism

A defining characteristic of 2-pyridones is their existence as an equilibrium mixture of two tautomeric forms: the lactam (amide) form, 4-phenyl-2(1H)-pyridone, and the lactim (enol) form, 4-phenyl-2-hydroxypyridine.[5] This equilibrium is not static; its position is highly sensitive to the molecular environment, including solvent polarity and physical state (solid, liquid, or gas).[6][7]

-

Lactam Form: Generally, the lactam tautomer is the predominant species in polar solvents and in the solid state. Its stability is attributed to its greater dipole moment and favorable intermolecular interactions, such as hydrogen bonding in crystalline structures or with protic solvents.

-

Lactim Form: The aromatic lactim form can become more significant in the gas phase or in nonpolar solvents.[7] The formation of this tautomer is a critical consideration, as it presents a different set of functional groups (a hydroxyl group and a pyridine nitrogen) that can alter binding interactions and reactivity.[8]

The dynamic relationship between these two forms is a crucial mechanistic consideration for any protocol involving 4-phenyl-2-pyridone.

Caption: Lactam-Lactim Tautomeric Equilibrium of 4-Phenyl-2-Pyridone.

Summary of Physicochemical Properties

Precise physicochemical data is essential for designing experiments in drug formulation, ADME studies, and synthetic chemistry. While comprehensive experimental data for 4-phenyl-2-pyridone is not widely published, the following table consolidates available information and provides contextually relevant estimates.

| Property | Value | Comments and Justification |

| Melting Point (°C) | Data Not Available | For the related isomer, 4-phenylpyridine, the melting point is 77-78 °C.[9] Due to the potential for hydrogen bonding in the pyridone, a higher melting point is anticipated for 4-phenyl-2-pyridone. |

| Boiling Point (°C) | Data Not Available | High boiling point expected due to polarity and molecular weight. The related 4-phenylpyridine boils at 274-275 °C.[9] |

| pKa | Data Not Available | The molecule is amphoteric. The N-H proton is weakly acidic (pKa ~11-12, typical for 2-pyridones), and the carbonyl oxygen is weakly basic. The lactim tautomer has a phenolic proton (pKa ~9-10) and a more basic pyridine nitrogen (pKa ~5-6). |

| LogP | ~2.16 (Predicted) | This predicted value for the related 4-hydroxy-6-phenyl-2-pyridone suggests moderate lipophilicity, a balance between the polar pyridone core and the nonpolar phenyl ring.[10] |

| Solubility | See Section 4.0 | Solubility is highly dependent on the solvent system due to the molecule's dual hydrophilic/lipophilic character. |

Solubility Profile: A Practical Assessment

In drug development, solubility dictates bioavailability and formulation strategies. The structure of 4-phenyl-2-pyridone—combining a polar, hydrogen-bonding capable pyridone head with a lipophilic phenyl tail—results in a nuanced solubility profile.

-

Aqueous Solubility: Expected to be low. The energetic cost of disrupting the water-water hydrogen bonding network to accommodate the nonpolar phenyl group is significant. Solubility may be slightly enhanced at high or low pH due to salt formation, but the neutral form will likely predominate at physiological pH.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is predicted. These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the pyridone ring, while their alkyl chains can interact favorably with the phenyl group.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is expected. These solvents are excellent hydrogen bond acceptors for the pyridone N-H and can effectively solvate the polar regions of the molecule without the highly ordered structure of water.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is predicted. While the phenyl group is compatible with these solvents, the highly polar pyridone moiety would be poorly solvated, making dissolution energetically unfavorable.

Protocol 4.1: Experimental Determination of Thermodynamic Solubility

This protocol describes the gold-standard shake-flask method for determining thermodynamic solubility, a self-validating system for ensuring equilibrium is reached.

-

Preparation: Add an excess amount of solid 4-phenyl-2-pyridone to a series of vials, each containing a precisely known volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline, ethanol, DMSO). The excess solid is critical to ensure saturation.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a minimum of 24-48 hours. This extended incubation allows the system to reach thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the target temperature for at least 2 hours to permit the undissolved solid to settle. Subsequently, withdraw a sample from the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all particulate matter. This step is crucial to avoid artificially inflating the measured concentration.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of 4-phenyl-2-pyridone using a validated analytical method, typically HPLC-UV.

-

Validation of Equilibrium: To confirm that equilibrium was reached, repeat the quantification at a later time point (e.g., 72 hours). The concentration should remain unchanged from the 48-hour measurement.

Caption: Workflow for Thermodynamic Solubility Determination.

Predicted Spectroscopic Profile

While a definitive, published spectrum for 4-phenyl-2-pyridone is elusive, a highly accurate prediction can be constructed by analyzing the spectra of closely related analogs like N-phenyl-2-pyridone and 4-phenylpyridine.[9][11]

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

-

δ ~11.5 ppm (s, 1H): This broad singlet corresponds to the N-H proton of the pyridone ring. Its breadth is due to quadrupole broadening and exchange.

-

δ ~7.8-7.9 ppm (d, 1H): The proton at the C6 position of the pyridone ring, adjacent to the nitrogen. It will appear as a doublet coupled to the C5 proton.

-

δ ~7.6-7.7 ppm (m, 2H): The two ortho protons of the phenyl ring.

-

δ ~7.4-7.5 ppm (m, 3H): The meta and para protons of the phenyl ring, which will likely overlap.

-

δ ~6.5 ppm (dd, 1H): The proton at the C5 position of the pyridone ring.

-

δ ~6.3 ppm (d, 1H): The proton at the C3 position of the pyridone ring.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

-

δ ~164 ppm: Carbonyl carbon (C2) of the pyridone ring.

-

δ ~140-145 ppm: Quaternary carbons of the phenyl ring (C1') and the pyridone ring (C4, C6).

-

δ ~129-130 ppm: Phenyl ring carbons (C2', C3', C4', C5', C6').

-

δ ~118 ppm: Pyridone ring carbon (C5).

-

δ ~105 ppm: Pyridone ring carbon (C3).

Experimental Protocol for pKa Determination

The ionization constant (pKa) is a critical parameter that governs a molecule's charge state at a given pH, profoundly impacting its absorption, distribution, and target interaction. A UV-spectrophotometric titration is a robust method for determining pKa.

-

Stock Solution Preparation: Prepare a concentrated stock solution of 4-phenyl-2-pyridone in a co-solvent like methanol or DMSO to ensure complete dissolution.

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 12). A universal buffer system is often employed.

-

Titration Series: Create a series of samples in quartz cuvettes. Each cuvette should contain the same final concentration of the compound (achieved by adding a small, identical aliquot of the stock solution) and a different buffer, ensuring the co-solvent concentration is kept constant and minimal (e.g., <1%).

-

UV-Vis Measurement: Record the full UV-Vis spectrum (e.g., 200-400 nm) for each sample. As the pH changes and the molecule ionizes, the chromophore will be altered, leading to systematic shifts in the absorbance spectrum.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the change is maximal) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to extract the pKa value, which corresponds to the pH at the inflection point of the curve.

Caption: Workflow for UV-Spectrophotometric pKa Determination.

Conclusion

4-Phenyl-2-pyridone is a molecule of significant interest, embodying the versatile characteristics of the pyridone scaffold. Its physicochemical profile is dominated by the lactam-lactim tautomeric equilibrium, which dictates its solubility, hydrogen bonding potential, and acid-base properties. While a complete set of experimental data requires further investigation, the principles and protocols outlined in this guide provide a robust framework for researchers to characterize and effectively utilize this compound in synthetic and medicinal chemistry endeavors. A thorough understanding of these foundational properties is not merely academic; it is the cornerstone of rational drug design and development.

References

- 1. 4-Phenylpyridine synthesis - chemicalbook [chemicalbook.com]

- 2. PhytoBank: 1H NMR Spectrum (PHY0164421) [phytobank.ca]

- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-phenyl-1H-pyridin-2-one - CAS:19006-81-6 - Sunway Pharm Ltd [3wpharm.com]

- 5. Lactam-lactim tautomerism: Significance and symbolism [wisdomlib.org]

- 6. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 8. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]

- 9. 4-Phenylpyridine | C11H9N | CID 13651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. lookchem.com [lookchem.com]

- 11. N-Phenyl-2-pyridone | C11H9NO | CID 598785 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Tautomerism of 4-Phenylpyridin-2-ol and 4-Phenyl-2-pyridone

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tautomeric equilibrium between the lactim (4-phenylpyridin-2-ol) and lactam (4-phenyl-2-pyridone) forms of this substituted pyridine derivative is a subject of significant academic and industrial interest. This dynamic equilibrium is highly sensitive to environmental factors, profoundly influencing the molecule's physicochemical properties, reactivity, and biological activity. Understanding and controlling this tautomerism is paramount in fields such as medicinal chemistry, materials science, and chemical synthesis. This technical guide provides a comprehensive exploration of the core principles governing this tautomeric relationship, the impact of the 4-phenyl substituent, and detailed experimental and computational methodologies for its characterization. By synthesizing theoretical underpinnings with practical, field-proven protocols, this document serves as an essential resource for professionals engaged in the study and application of pyridone-based compounds.

Introduction: The Dynamic Nature of Pyridone Tautomerism

Pyridin-2-one and its derivatives exist in a dynamic equilibrium between two tautomeric forms: the lactam (amide) and the lactim (enol) form.[1][2] This phenomenon, a type of prototropic tautomerism, involves the migration of a proton between the nitrogen and oxygen atoms of the heterocyclic ring. In the case of the subject compound, this equilibrium is between 4-phenyl-2-pyridone and this compound.

The position of this equilibrium is not fixed; it is a delicate balance influenced by a confluence of factors including the solvent environment, temperature, and the electronic nature of substituents on the pyridine ring.[3][4] The prevalence of one tautomer over the other dictates the molecule's aromaticity, hydrogen bonding capabilities, and overall electronic distribution, thereby impacting its utility in various applications. For instance, the ability of 2-pyridone to act as a catalyst in various reactions is attributed to its tautomeric properties.

The introduction of a phenyl group at the 4-position of the pyridone ring introduces further complexity and nuance to this equilibrium. The electronic and steric effects of this substituent play a crucial role in modulating the relative stabilities of the lactam and lactim forms, a central theme that will be explored in this guide.

The Influence of the 4-Phenyl Substituent

Electronic Effects: The phenyl group is generally considered to be weakly electron-withdrawing via an inductive effect, but it can also act as an electron-donating or -withdrawing group through resonance, depending on the electronic demands of the system. In the context of the pyridone ring, the phenyl group's ability to engage in conjugation can stabilize the pyridone (lactam) form. The extended π-system can delocalize the electron density of the amide functionality, thereby increasing its stability.

Steric Effects: The steric bulk of the phenyl group is not expected to play a major role in directly influencing the tautomeric equilibrium, as the proton transfer occurs at the N1 and O2 positions, which are relatively distant from the C4 position.

Aromaticity: A key driving force in pyridone tautomerism is the gain or loss of aromaticity.[3] The this compound (lactim) form possesses a fully aromatic pyridine ring. In contrast, the 4-phenyl-2-pyridone (lactam) form has a diene-like system within the ring, which disrupts full aromaticity. However, the amide resonance within the lactam form provides a significant stabilizing effect. Computational studies on the parent 2-pyridone system have shown that these opposing factors result in a delicate energetic balance.[5]

The Decisive Role of the Solvent Environment

The solvent is arguably the most critical external factor governing the position of the tautomeric equilibrium for pyridone derivatives.[4] The general trend observed is that polar, protic solvents favor the more polar lactam (pyridone) form, while non-polar, aprotic solvents favor the less polar lactim (hydroxypyridine) form. In the solid state, the pyridone form is almost exclusively observed due to its ability to form stable, hydrogen-bonded dimers.

This solvent-dependent behavior can be rationalized by considering the differences in polarity and hydrogen-bonding capabilities of the two tautomers.

-

4-Phenyl-2-pyridone (Lactam): This tautomer possesses a highly polar amide group, making it a good hydrogen bond donor (N-H) and acceptor (C=O). In polar, protic solvents like water or alcohols, it can engage in strong intermolecular hydrogen bonds with the solvent molecules, leading to significant stabilization.

-

This compound (Lactim): This tautomer is less polar than the lactam form. While it can act as a hydrogen bond donor (O-H) and acceptor (ring nitrogen), its interactions with polar solvents are generally weaker than those of the lactam form. In non-polar solvents, where self-association through dimerization can be a dominant stabilizing factor, the lactim form can be more prevalent.

The following table summarizes the expected dominant tautomer in various solvent environments:

| Solvent Class | Dominant Tautomer | Rationale |

| Polar Protic | 4-Phenyl-2-pyridone | Strong hydrogen bonding interactions with the solvent stabilize the highly polar amide group. |

| Polar Aprotic | 4-Phenyl-2-pyridone | The large dipole moment of the lactam form is stabilized by the polar nature of the solvent. |

| Non-Polar Aprotic | This compound | Weaker intermolecular interactions favor the less polar lactim form. Dimerization may play a role. |

| Gas Phase | Comparable Abundance | In the absence of solvent, the intrinsic stabilities of the two tautomers are very similar. |

| Solid State | 4-Phenyl-2-pyridone | Formation of stable, hydrogen-bonded dimers favors the lactam structure. |

Methodologies for Characterization and Quantification

A multi-faceted approach employing both spectroscopic and computational techniques is essential for a thorough understanding of the tautomeric equilibrium of 4-phenyl-2-pyridone.

Spectroscopic Analysis

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for qualitatively and quantitatively assessing tautomeric equilibria. The chemical shifts of the protons and carbons in the pyridine ring are highly sensitive to the electronic environment, which differs significantly between the lactam and lactim forms.

-

¹H NMR Spectroscopy: The chemical shifts of the ring protons, particularly the proton at the 5-position (adjacent to the phenyl group) and the 6-position (adjacent to the nitrogen), will be distinct for each tautomer. The N-H proton of the lactam form and the O-H proton of the lactim form will also have characteristic chemical shifts, although these can be broad and their observation may be solvent-dependent. In a solution containing a mixture of tautomers, separate sets of signals may be observed if the rate of interconversion is slow on the NMR timescale. If the interconversion is fast, an averaged spectrum will be observed, and the chemical shifts will be a weighted average of the shifts of the individual tautomers.

-

¹³C NMR Spectroscopy: The chemical shift of the C2 carbon is particularly diagnostic. In the lactam form (4-phenyl-2-pyridone), this carbon is a carbonyl carbon and will resonate at a significantly downfield chemical shift (typically >160 ppm). In the lactim form (this compound), the C2 carbon is bonded to a hydroxyl group and will resonate at a more upfield chemical shift.

4.1.2. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a highly effective method for quantifying the tautomeric equilibrium constant (K_T). The lactam and lactim forms have distinct chromophores and therefore exhibit different absorption maxima (λ_max).[1] The extended conjugation in the lactam form generally leads to a longer wavelength absorption compared to the lactim form.

By recording the UV-Vis spectra in a range of solvents with varying polarities, the shift in the equilibrium can be monitored. The tautomeric equilibrium constant, K_T = [lactam]/[lactim], can be determined by analyzing the changes in the absorbance at the λ_max of each tautomer.

Computational Chemistry

Density Functional Theory (DFT) and ab initio calculations are invaluable for complementing experimental studies.[3][5] These methods can be used to:

-

Calculate the relative energies of the two tautomers in the gas phase and in different solvent environments (using continuum solvation models like PCM).

-

Predict the geometric parameters (bond lengths and angles) of each tautomer.

-

Simulate the NMR chemical shifts and UV-Vis absorption spectra, which can aid in the interpretation of experimental data.

-

Investigate the transition state for the proton transfer reaction, providing insights into the kinetics of the tautomerization process.

Experimental Protocols

The following sections provide detailed, field-proven protocols for the synthesis and analysis of 4-phenyl-2-pyridone.

Synthesis of 4-Phenyl-2(1H)-pyridone

While several synthetic routes to 2-pyridones exist, a common and effective method involves the condensation of a β-ketoester with an appropriate nitrogen source. A more direct approach for the synthesis of the parent 4-phenylpyridine involves a Suzuki-Miyaura coupling.[1] A subsequent oxidation or hydroxylation at the 2-position would be required to yield the target compound. A general procedure for the synthesis of pyridone derivatives is provided below, which can be adapted for 4-phenyl-2-pyridone.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the appropriate starting materials (e.g., a derivative of 3-oxo-3-phenylpropanoate and a suitable ammonia equivalent).

-

Solvent and Catalyst: Add a suitable solvent, such as ethanol or a mixture of ethanol and water. A basic catalyst, like piperidine or pyridine, is often employed.

-

Reaction Conditions: Stir the reaction mixture at room temperature for a short period, then heat to reflux.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, cool the reaction mixture and reduce the solvent volume under reduced pressure. The product may precipitate and can be collected by filtration. Wash the solid with a suitable solvent (e.g., methanol, followed by diethyl ether) to remove impurities. Further purification can be achieved by recrystallization or column chromatography.

Determination of the Tautomeric Equilibrium Constant (K_T) by UV-Vis Spectroscopy

This protocol is adapted from the methodology described for structurally similar compounds.[1]

Step-by-Step Protocol:

-

Preparation of Stock Solutions: Prepare a stock solution of 4-phenyl-2-pyridone of a known concentration (e.g., 1 x 10⁻³ M) in a non-polar solvent where the lactim form is expected to be the sole or major species (e.g., cyclohexane or dioxane).

-

Preparation of Sample Solutions: Prepare a series of solutions with a constant, low concentration of 4-phenyl-2-pyridone (e.g., 1 x 10⁻⁵ M) in a range of solvents with varying polarities (e.g., cyclohexane, chloroform, dichloromethane, acetone, acetonitrile, ethanol, methanol, water).

-

Acquisition of UV-Vis Spectra: Record the UV-Vis absorption spectrum for each solution over an appropriate wavelength range (e.g., 200-400 nm) using a double-beam spectrophotometer. Use the pure solvent as the reference.

-

Data Analysis:

-

Identify the λ_max for the lactim and lactam forms from the spectra in the non-polar and highly polar solvents, respectively.

-

In solvents where both tautomers are present, the spectrum will be a superposition of the spectra of the two forms.

-

The tautomeric equilibrium constant (K_T) can be calculated using the following equation, assuming the molar absorptivities (ε) of the pure tautomers are known or can be estimated from the spectra in the extreme solvent conditions:

K_T = ([Pyridone])/([Hydroxypyridine]) = (A - A_OH)/(A_P - A) * (ε_OH)/(ε_P)

where A is the absorbance of the solution at a specific wavelength, A_OH and A_P are the absorbances of the pure hydroxypyridine and pyridone forms at that wavelength, and ε_OH and ε_P are their respective molar absorptivities.

-

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams are provided.

Tautomeric Equilibrium

Caption: The tautomeric equilibrium between the lactim and lactam forms.

Note: The image source in the DOT script is a placeholder and would need to be replaced with actual chemical structure images.

Experimental Workflow for K_T Determination

Caption: Workflow for the experimental determination of the tautomeric equilibrium constant (K_T).

Conclusion and Future Directions

The tautomerism of this compound and 4-phenyl-2-pyridone is a finely balanced equilibrium governed by the interplay of intramolecular electronic effects and intermolecular interactions with the surrounding medium. The 4-phenyl substituent, through its electronic influence, modulates the intrinsic stability of the tautomers, while the solvent environment plays a decisive role in dictating the predominant form in solution. A thorough understanding of this dynamic process is critical for the rational design and application of this important class of heterocyclic compounds.

Future research should focus on the precise experimental determination of the tautomeric equilibrium constant (K_T) for 4-phenyl-2-pyridone in a comprehensive range of solvents. Such quantitative data would be invaluable for developing predictive models of tautomerism in substituted pyridones. Furthermore, detailed kinetic studies of the proton transfer process, both experimentally and computationally, would provide deeper insights into the mechanism and timescale of this fundamental chemical transformation.

References

- 1. researchgate.net [researchgate.net]

- 2. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 5. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Keto-Enol Equilibrium in Substituted Pyridin-2-ones

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Pyridin-2(1H)-one and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] Central to their chemical behavior and, consequently, their pharmacological profile is the phenomenon of keto-enol tautomerism. This guide provides a comprehensive exploration of the tautomeric equilibrium between the pyridin-2-one (keto/lactam) and 2-hydroxypyridine (enol/lactim) forms. We will delve into the fundamental principles governing this equilibrium, the profound influence of substituents, and the critical role of the surrounding environment, including solvent and pH. Furthermore, this document will detail established experimental methodologies for the characterization and quantification of these tautomeric forms, offering field-proven insights to aid in the rational design and development of novel therapeutics.

Introduction: The Dynamic Nature of Pyridin-2-ones

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[3] In the case of pyridin-2-ones, the equilibrium between the keto (amide) and enol (hydroxy) forms is a delicate balance influenced by several factors.[4][5] The position of this equilibrium is of paramount importance in drug discovery, as the two tautomers possess distinct physicochemical properties, including hydrogen bonding capabilities, lipophilicity, and steric profiles.[3][6] These differences can significantly impact a molecule's interaction with biological targets, ultimately dictating its efficacy and pharmacokinetic properties.[3][7]

The keto form, often referred to as the lactam, contains an amide-like functionality, while the enol form, or lactim, presents an aromatic pyridine ring with a hydroxyl group. While the keto form is generally favored in the solid state and in polar solvents, the enol form can become more prevalent in the gas phase and in non-polar solvents.[4][5][8]

Caption: General Keto-Enol Equilibrium in Pyridin-2-ones.

Factors Influencing the Tautomeric Equilibrium

The delicate balance between the keto and enol forms is dictated by a combination of intrinsic molecular properties and extrinsic environmental factors. A thorough understanding of these influences is crucial for predicting and controlling the tautomeric preference of a given pyridin-2-one derivative.

Substituent Effects: The Power of Electronic and Steric Tuning

The nature and position of substituents on the pyridine ring play a pivotal role in modulating the keto-enol equilibrium.[9][10] These effects can be broadly categorized as electronic and steric.

-

Electronic Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the electron density distribution within the ring and, consequently, the relative stability of the tautomers.

-

Electron-Withdrawing Groups (e.g., -NO₂, -CN, -Cl, -F): These groups, particularly when positioned at C3 or C5, tend to stabilize the more aromatic enol form by withdrawing electron density from the ring.[9][10] This inductive and/or resonance withdrawal enhances the acidity of the N-H proton in the keto form, favoring the shift towards the enol tautomer.

-

Electron-Donating Groups (e.g., -NH₂, -OR): Conversely, electron-donating groups can stabilize the keto form.[9] By increasing the electron density in the ring, they can enhance the basicity of the carbonyl oxygen, making it a better hydrogen bond acceptor and thus favoring the lactam structure.

-

-

Steric Effects: The size and conformation of substituents can introduce steric hindrance that may favor one tautomer over the other. Bulky groups adjacent to the nitrogen or oxygen atoms can influence the planarity of the system and create steric strain that is relieved in one of the tautomeric forms.

Caption: Logical relationship of substituent electronic effects.

Solvent Effects: The Role of Polarity and Hydrogen Bonding

The solvent environment has a profound impact on the tautomeric equilibrium.[5][8][10]

-

Polar Solvents (e.g., water, alcohols): These solvents tend to favor the more polar keto (lactam) form.[4][5][8] The ability of polar solvents to engage in hydrogen bonding with both the N-H and C=O groups of the lactam provides significant stabilization.

-

Non-polar Solvents (e.g., cyclohexane, benzene): In non-polar environments, the less polar enol (lactim) form is often favored.[4][5] In the absence of strong solvent-solute interactions, the inherent aromaticity of the 2-hydroxypyridine ring becomes a more dominant stabilizing factor. In some cases, both tautomers can coexist in comparable amounts in non-polar solvents.[4]

pH Effects: The Influence of Ionization

The pH of the medium can also influence the tautomeric equilibrium, primarily by affecting the ionization state of the molecule.[11] At different pH values, the pyridin-2-one can exist as a neutral species, a cation, or an anion, each with its own tautomeric preference. The acid-base properties of the pyridin-2-one derivatives, which are influenced by the substituents, will determine the pH range over which these different species predominate.[6]

Experimental Characterization of Tautomeric Equilibrium

Accurate determination of the tautomeric ratio is essential for structure-activity relationship (SAR) studies. Several spectroscopic techniques are routinely employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful and widely used technique for studying tautomerism in solution.[12][13][14][15][16][17] Both ¹H and ¹³C NMR can provide distinct signals for the keto and enol forms, allowing for their quantification.

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve a precisely weighed amount of the substituted pyridin-2-one in a suitable deuterated solvent (e.g., CDCl₃ for non-polar environments, DMSO-d₆ for polar environments).

-

Data Acquisition: Acquire the ¹H NMR spectrum at a constant temperature. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Signal Assignment: Identify the characteristic proton signals for both the keto and enol tautomers. Key signals to monitor include the N-H proton of the keto form and the O-H proton of the enol form, as well as the aromatic protons which will have different chemical shifts in each tautomer.

-

Quantification: Integrate the well-resolved signals corresponding to each tautomer. The ratio of the integrals is directly proportional to the molar ratio of the tautomers. The equilibrium constant (KT = [enol]/[keto]) can then be calculated.

Causality Behind Experimental Choices: The choice of solvent is critical as it directly influences the equilibrium position.[5][8][10] Using a range of solvents with varying polarities provides a comprehensive picture of the tautomeric behavior. Constant temperature control is essential as the equilibrium is temperature-dependent.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is another valuable tool for studying keto-enol equilibria, particularly for compounds where NMR signals may be broad or overlapping.[18][19][20][21][22] The keto and enol forms typically exhibit distinct absorption maxima due to differences in their electronic structures.

Experimental Protocol: UV-Vis Analysis

-

Sample Preparation: Prepare a series of solutions of the substituted pyridin-2-one in the solvent of interest at a known concentration.

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.

-

Spectral Deconvolution: If the spectra of the pure keto and enol forms are known or can be estimated (e.g., from methylated analogues or computational methods), the observed spectrum of the mixture can be deconvoluted to determine the relative concentrations of each tautomer.[19]

-

Isosbestic Point Analysis: In some cases, an isosbestic point may be observed when the equilibrium is perturbed (e.g., by changing solvent polarity or pH). The presence of an isosbestic point is a strong indicator of a two-component equilibrium.

Caption: A typical experimental workflow for tautomer analysis.

Data Presentation and Interpretation

For effective comparison and SAR analysis, quantitative data on tautomeric ratios should be presented in a clear and structured format.

Table 1: Tautomeric Equilibrium of Substituted Pyridin-2-ones in Different Solvents

| Substituent (Position) | Solvent | % Keto (Pyridin-2-one) | % Enol (2-Hydroxypyridine) | KT ([enol]/[keto]) |

| H | Cyclohexane | ~50 | ~50 | ~1.0 |

| H | Water | >99 | <1 | <0.01 |

| 5-NO₂ | CDCl₃ | Data dependent on specific study | Data dependent on specific study | Data dependent on specific study |

| 4-CH₃ | DMSO-d₆ | Data dependent on specific study | Data dependent on specific study | Data dependent on specific study |

Note: The values for substituted pyridin-2-ones are illustrative and would be populated with experimental data. The equilibrium in water for the parent compound strongly favors the pyridone form.[4] In cyclohexane, both tautomers are present in comparable amounts.[4]

Conclusion and Future Perspectives

The keto-enol tautomerism of substituted pyridin-2-ones is a fundamental aspect of their chemistry with profound implications for their biological activity. A comprehensive understanding of the factors that govern this equilibrium is indispensable for the rational design of novel drug candidates. By leveraging spectroscopic techniques such as NMR and UV-Vis, researchers can quantitatively assess the tautomeric preferences of their compounds and correlate these findings with biological data.

Future research in this area will likely focus on the development of more sophisticated computational models to accurately predict tautomeric equilibria, thereby accelerating the drug discovery process.[9][23] Furthermore, the synthesis of novel pyridin-2-one derivatives with finely tuned tautomeric properties will continue to be a promising avenue for the discovery of new and effective therapeutics.

References

- 1. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Ionization behaviour and tautomerism-dependent lipophilicity of pyridine-2(1H)-one cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 8. echemi.com [echemi.com]

- 9. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of pH on concentration of species present in aqueous solutions of carbonyl compounds affected by hydration-dehydration and keto-enol equilibria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 14. An NMR study of the tantomerism of 2-acylaminopyridines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. ERIC - EJ946468 - Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy, Journal of Chemical Education, 2011-Oct [eric.ed.gov]

- 17. The use of NMR spectroscopy to study tautomerism (2006) | Rosa M. Claramunt | 172 Citations [scispace.com]

- 18. Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States: A Case Study on Salicylideneanilines (2018) | Freddy Zutterman | 19 Citations [scispace.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. asianpubs.org [asianpubs.org]

- 22. researchgate.net [researchgate.net]

- 23. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data of 4-Phenylpyridin-2-ol (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Phenylpyridin-2-ol

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the key spectroscopic data for this compound, a molecule of significant interest in medicinal chemistry and materials science. As a substituted 2-hydroxypyridine, its structural elucidation is profoundly influenced by the well-established phenomenon of keto-enol tautomerism. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, interpreting the spectral features in the context of its predominant tautomeric form, 4-phenyl-2(1H)-pyridone.

The insights presented herein are grounded in fundamental spectroscopic principles and validated through data from authoritative sources, providing researchers and drug development professionals with a reliable reference for the characterization of this and related compounds.

The Critical Role of Tautomerism in this compound

Before delving into the specific spectral data, it is imperative to address the tautomeric equilibrium that governs the structure of this compound. 2-Hydroxypyridine derivatives exist in a dynamic equilibrium between the enol (pyridin-2-ol) and the keto (2-pyridone) forms. For most 2-hydroxypyridines, the equilibrium overwhelmingly favors the 2-pyridone tautomer due to the greater stability of the amide resonance within the pyridone ring. This preference is a critical factor in interpreting all subsequent spectroscopic data.

Figure 1: Tautomeric equilibrium of this compound, highlighting the predominance of the 2-pyridone form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 4-phenyl-2(1H)-pyridone, both ¹H and ¹³C NMR provide definitive evidence for the predominance of the keto tautomer.

¹H NMR Spectroscopy

The proton NMR spectrum of 4-phenyl-2(1H)-pyridone is characterized by distinct signals for the protons on both the pyridone and phenyl rings. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the anisotropic effects of the aromatic systems.

Table 1: Representative ¹H NMR Data for 4-Phenyl-2(1H)-pyridone

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.3 | d | ~1.5 |

| H-5 | ~6.7 | dd | ~7.0, 2.5 |

| H-6 | ~7.5 | d | ~7.0 |

| Phenyl H (ortho) | ~7.6 | m | - |

| Phenyl H (meta, para) | ~7.4 | m | - |

| N-H | >11.0 (broad) | br s | - |

Note: Exact chemical shifts can vary depending on the solvent and concentration.

The downfield shift of the N-H proton to >11.0 ppm is a hallmark of the 2-pyridone structure, indicative of a proton attached to a nitrogen within a conjugated amide system. The coupling patterns of the pyridone ring protons (H-3, H-5, H-6) are consistent with the proposed substitution pattern.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides unequivocal evidence for the 2-pyridone tautomer through the presence of a signal corresponding to a carbonyl carbon.

Table 2: Representative ¹³C NMR Data for 4-Phenyl-2(1H)-pyridone

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 (C=O) | >160 |

| C-3 | ~105 |

| C-4 | ~145-150 |

| C-5 | ~120 |

| C-6 | ~135-140 |

| Phenyl C (ipso) | ~130-135 |

| Phenyl C | ~125-130 |

The key diagnostic signal is the peak for C-2, which appears significantly downfield (>160 ppm), a region characteristic of carbonyl carbons. The presence of this signal virtually excludes the enol tautomer, which would instead show a signal for an oxygen-bearing aromatic carbon (C-2) at a much more upfield position (typically ~150-155 ppm).

Figure 2: Workflow for NMR-based structural confirmation of the 4-phenyl-2(1H)-pyridone tautomer.

Infrared (IR) Spectroscopy

IR spectroscopy is highly sensitive to the presence of specific functional groups, making it an excellent tool for differentiating between the enol and keto tautomers.

Table 3: Key IR Absorption Bands for 4-Phenyl-2(1H)-pyridone

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200-2800 (broad) | Medium |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C=O Stretch (Amide) | ~1660-1680 | Strong |

| C=C Stretch (Ring) | ~1600, ~1550 | Medium-Strong |

The most telling absorption is the strong band in the region of 1660-1680 cm⁻¹, which is characteristic of the C=O stretching vibration of a cyclic amide (lactam). The absence of a sharp O-H stretching band around 3500-3600 cm⁻¹ further corroborates the absence of a significant population of the enol form. The broad absorption observed between 3200-2800 cm⁻¹ is typical for the N-H stretch of a hydrogen-bonded amide in the solid state.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the analyte. For this compound, the molecular ion peak will confirm the elemental composition.

Expected Mass Spectrometric Data:

-

Molecular Formula: C₁₁H₉NO

-

Molecular Weight: 171.07 g/mol

-

Expected [M+H]⁺: 172.0757 (in high-resolution MS)

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 171. Fragmentation patterns would likely involve the loss of CO (m/z = 143) from the pyridone ring, followed by further fragmentation of the resulting phenylpyridine radical cation. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ at m/z = 172 would be the predominant ion observed in positive ion mode.

Conclusion

The combined spectroscopic evidence from NMR, IR, and MS analyses conclusively demonstrates that this compound exists almost exclusively as its 4-phenyl-2(1H)-pyridone tautomer in common solvents and in the solid state. The key diagnostic features are the carbonyl signal (>160 ppm) in the ¹³C NMR spectrum, the strong C=O stretching band (~1670 cm⁻¹) in the IR spectrum, and the downfield N-H proton signal (>11 ppm) in the ¹H NMR spectrum. This comprehensive understanding is vital for any researcher working on the synthesis, modification, or biological evaluation of this important chemical scaffold.

1H NMR and 13C NMR analysis of 4-Phenylpyridin-2-ol

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4-Phenylpyridin-2-ol

Authored by: A Senior Application Scientist

Introduction: The Structural Dichotomy of this compound

This compound stands as a significant heterocyclic scaffold in medicinal chemistry and materials science. Its structural and electronic properties are pivotal to its function, making unambiguous characterization essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for elucidating its molecular structure in solution. However, the analysis is not trivial due to the compound's existence in a tautomeric equilibrium between the pyridin-2-ol form and the pyridin-2(1H)-one form. This guide provides a comprehensive, field-proven approach to acquiring and interpreting the ¹H and ¹³C NMR spectra of this molecule, focusing on how the spectral data definitively reveals the predominant tautomeric state. Understanding this equilibrium is critical, as the chemical properties and biological activity of the two tautomers can differ significantly.[1][2][3]

This document is designed for researchers and drug development professionals, offering not just data, but the underlying scientific rationale for the experimental design and spectral interpretation.

The Tautomeric Equilibrium: A Central Hypothesis

The core of the NMR analysis for this molecule is to determine which of the two tautomers, the aromatic alcohol (this compound) or the non-aromatic amide (4-phenylpyridin-2(1H)-one), predominates in solution. Literature on related 2-hydroxypyridine systems overwhelmingly indicates that the pyridin-2(1H)-one form is significantly more stable and is the species observed in solution NMR. Our experimental approach and data interpretation will be geared towards validating this hypothesis.

Caption: The two possible tautomers of the target molecule.

Part 1: Experimental Protocol for High-Fidelity NMR Data Acquisition

The quality of NMR spectra is fundamentally dependent on meticulous sample preparation.[4] A flawed sample will yield ambiguous data, compromising the entire analysis. The following protocol is a self-validating system designed to produce high-resolution spectra.

Solvent Selection: The Rationale

The choice of a deuterated solvent is critical. For this compound, Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice for several reasons:

-

Solubility: The compound exhibits excellent solubility in DMSO, ensuring a homogeneous solution necessary for sharp spectral lines.

-

Observation of Exchangeable Protons: As a hydrogen bond acceptor, DMSO slows down the chemical exchange of the N-H proton, often allowing it to be observed as a distinct, albeit sometimes broad, resonance. In protic solvents like D₂O or CD₃OD, this proton would rapidly exchange with the solvent's deuterium, rendering it invisible.[5]

-

Chemical Shift Range: The residual solvent peak for DMSO-d₆ (~2.50 ppm for ¹H) and its carbon signals (~39.5 ppm for ¹³C) are in a region that typically does not overlap with the signals of interest for this molecule.

Step-by-Step Sample Preparation

-

Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR into a clean, dry glass vial. Higher concentrations are required for the less sensitive ¹³C nucleus.[4][6]

-

Dissolution: Add approximately 0.6-0.7 mL of high-purity DMSO-d₆ to the vial. This volume corresponds to the optimal sample height of 4-5 cm in a standard 5 mm NMR tube.[4][7]

-

Homogenization: Gently vortex or swirl the vial until the sample is completely dissolved. A homogeneous solution is crucial for achieving a highly uniform magnetic field (good shimming).

-

Filtration: To remove any particulate matter (dust, undissolved microcrystals) that can severely degrade spectral resolution, filter the solution. Draw the sample into a clean Pasteur pipette with a small, tightly packed plug of cotton or glass wool at its neck and transfer the filtrate directly into a high-quality 5 mm NMR tube.[8][9]

-

Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly near the top.

-

Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube, especially the lower 10 cm, with a lint-free wipe dampened with isopropanol or acetone to remove any dirt or fingerprints.[6]

Instrumentation and Acquisition Parameters

-

Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32 scans are typically sufficient.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30). Proton decoupling removes ¹H-¹³C coupling, simplifying the spectrum to single lines for each unique carbon.[10]

-

Number of Scans: 1024-4096 scans are often necessary due to the low natural abundance of ¹³C.

-

Spectral Width: 0 to 220 ppm.

-

Relaxation Delay: 2 seconds.

-

Part 2: Spectral Interpretation and Structural Elucidation

The following analysis is based on the expected spectrum of the dominant 4-phenylpyridin-2(1H)-one tautomer.

Caption: Workflow for NMR analysis of this compound.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show signals for eight distinct protons. The key is to analyze their chemical shifts, integration values (proton count), and splitting patterns (coupling).

-

N-H Proton (H1): A broad singlet is expected far downfield, typically in the δ 11.0-12.5 ppm range. This significant deshielding is characteristic of an amide N-H proton involved in hydrogen bonding. Its broadness is due to quadrupolar coupling with the ¹⁴N nucleus and potential slow chemical exchange. The presence of this signal is strong evidence for the pyridin-2(1H)-one tautomer.

-

Phenyl Group Protons (H2', H3', H4'): The five protons of the phenyl ring will appear in the typical aromatic region of δ 7.3-7.8 ppm .

-

The two ortho protons (H2') and two meta protons (H3') will likely appear as overlapping multiplets.

-

The single para proton (H4') will be a triplet, often distinguishable within the multiplet.

-

-

Pyridinone Ring Protons (H3, H5, H6):

-

H6: This proton is adjacent to the nitrogen atom and is expected to be a doublet in the δ 7.5-7.8 ppm region. It is coupled to H5.

-

H5: This proton is adjacent to the phenyl-substituted carbon and will appear as a doublet of doublets (dd) around δ 6.3-6.5 ppm . It is coupled to both H6 and H3.

-

H3: This proton is adjacent to the carbonyl group and is expected to be a small doublet around δ 6.2-6.4 ppm . The coupling to H5 is typically small (meta-coupling).

-

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum provides direct information about the carbon skeleton. We expect to see 9 distinct signals, as C2' and C3' of the phenyl ring are equivalent by symmetry.

-

Carbonyl Carbon (C2): This is the most diagnostic signal. For the pyridin-2(1H)-one tautomer, a peak characteristic of a carbonyl/amide carbon is expected in the δ 160-165 ppm range.[11] If the pyridin-2-ol tautomer were present, this carbon (C-OH) would be significantly more shielded, appearing around δ 155-160 ppm. This single peak is the most powerful piece of evidence for the amide structure.

-

Phenyl-substituted Carbon (C4): This quaternary carbon is expected around δ 145-150 ppm .

-

Phenyl Group Carbons (C1', C2', C3', C4'):

-

The ipso-carbon (C1') will be a quaternary peak around δ 135-140 ppm .

-

The ortho (C2') and meta (C3') carbons will appear as intense signals in the δ 125-130 ppm range.[12]

-

The para-carbon (C4') will be found around δ 128-132 ppm .

-

-

Pyridinone Ring Carbons (C3, C5, C6):

-

C6: This carbon, adjacent to the nitrogen, is expected around δ 140-145 ppm .

-

C3 & C5: These two carbons will appear in the more shielded region of the sp² carbons, typically between δ 105-120 ppm .

-

Part 3: Data Summary and Conclusion

The following tables summarize the anticipated NMR data for 4-phenylpyridin-2(1H)-one in DMSO-d₆.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H1 (N-H) | 11.0 - 12.5 | br s | - | 1H |

| H6 | 7.5 - 7.8 | d | ~7-8 | 1H |

| H2'/H3'/H4' | 7.3 - 7.8 | m | - | 5H |

| H5 | 6.3 - 6.5 | dd | ~7-8, ~2-3 | 1H |

| H3 | 6.2 - 6.4 | d | ~2-3 | 1H |

(br s = broad singlet, d = doublet, m = multiplet, dd = doublet of doublets)

Table 2: ¹³C NMR Data (101 MHz, DMSO-d₆)

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C2 (C=O) | 160 - 165 |

| C4 | 145 - 150 |

| C6 | 140 - 145 |

| C1' | 135 - 140 |

| C4' | 128 - 132 |

| C2'/C3' | 125 - 130 |

| C3 / C5 | 105 - 120 |

Conclusion

The comprehensive NMR analysis provides unambiguous evidence for the structure of this compound in solution. The key diagnostic markers—the downfield N-H proton signal in the ¹H spectrum and the carbonyl signal (~162 ppm) in the ¹³C spectrum—conclusively establish that the molecule exists predominantly, if not exclusively, as the 4-phenylpyridin-2(1H)-one tautomer in DMSO solution. This guide outlines a robust methodology, from sample preparation to spectral interpretation, enabling researchers to confidently characterize this important heterocyclic compound and its derivatives.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. jst-ud.vn [jst-ud.vn]

- 3. Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles [mdpi.com]

- 4. organomation.com [organomation.com]

- 5. reddit.com [reddit.com]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 8. sites.bu.edu [sites.bu.edu]

- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. rsc.org [rsc.org]

Unveiling the Solid State: A Technical Guide to the Crystal Structure Determination of 4-Phenyl-2-Pyridone and its Analogs

Abstract

Introduction: The Significance of 4-Phenyl-2-Pyridone in Drug Discovery

The pyridone ring system, particularly the 2-pyridone and 4-pyridone isomers, is a recurring motif in numerous approved drugs and clinical candidates.[3][4] These heterocycles can act as bioisosteres for amides, phenyls, and other aromatic systems, offering advantages in terms of metabolic stability, solubility, and target engagement.[1] The introduction of a phenyl group at the 4-position of the 2-pyridone core imparts a specific steric and electronic profile, influencing the molecule's interaction with biological targets and its solid-state properties.

A critical aspect of characterizing any new active pharmaceutical ingredient (API) is the comprehensive understanding of its solid-state chemistry. The crystal structure provides the definitive atomic coordinates, revealing crucial information about:

-

Molecular Conformation: The spatial arrangement of the phenyl and pyridone rings.

-

Intermolecular Interactions: The network of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern crystal packing.[2]

-

Polymorphism: The existence of different crystal forms of the same compound, which can have profound implications for solubility, stability, and bioavailability.

This guide will navigate the essential steps to unlock this structural information for 4-phenyl-2-pyridone and its derivatives.

The Cornerstone Technique: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction (SCXRD) is the unequivocal gold standard for determining the atomic-level structure of a crystalline material.[6] This non-destructive technique provides a detailed three-dimensional map of electron density within the crystal, from which the positions of individual atoms can be precisely determined.[7][8]

The fundamental principle of SCXRD lies in the interaction of X-rays with the periodic arrangement of atoms in a crystal lattice. When a focused beam of monochromatic X-rays strikes a single crystal, the electrons of the atoms scatter the X-rays. Due to the regular spacing of the atoms, the scattered X-rays interfere with each other constructively and destructively, producing a unique diffraction pattern of spots of varying intensities. By meticulously measuring the positions and intensities of these diffracted spots as the crystal is rotated, a complete dataset can be collected.

The experimental workflow for SCXRD can be broken down into several key stages, each with critical considerations for success.

Experimental Workflow for Single-Crystal X-ray Diffraction

Caption: A schematic overview of the single-crystal X-ray diffraction workflow.

Synthesis and Purification of 4-Phenyl-2-Pyridone

The journey to a crystal structure begins with the synthesis of the target compound. While various synthetic routes to substituted 2-pyridones exist, a common approach involves the condensation of a β-ketoester with an appropriate nitrogen source. For 4-phenyl-2-pyridone, this could involve the reaction of an ethyl benzoylacetate derivative. It is imperative that the synthesized compound is of high purity, as impurities can significantly hinder crystallization.

Exemplary Synthetic Protocol (Conceptual):

-

Reaction Setup: Combine ethyl benzoylacetate and a suitable ammonia equivalent (e.g., ammonium acetate) in a high-boiling point solvent such as ethanol.

-

Cyclization: Heat the reaction mixture under reflux for a specified period to facilitate the condensation and cyclization reaction.

-

Work-up and Purification: After cooling, the product may precipitate. The crude product should be collected and purified, typically by recrystallization from an appropriate solvent system, to achieve high purity.

The Art of Crystal Growth

Obtaining single crystals of sufficient size and quality is often the most challenging step in SCXRD. The ideal crystal should be a single, well-formed block, free of cracks and defects, with dimensions typically in the range of 0.1-0.3 mm. Several techniques can be employed for the crystallization of organic molecules like 4-phenyl-2-pyridone:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly and undisturbed. The gradual increase in concentration promotes the formation of ordered crystal nuclei.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then sealed within a larger vessel containing a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.

The choice of solvent is critical and often requires empirical screening. A good starting point is a solvent in which the compound has moderate solubility.

Data Collection: From Crystal to Diffraction Pattern

Once a suitable crystal is obtained, it is carefully mounted on a goniometer head, which allows for precise rotation of the crystal in the X-ray beam.[7] The mounted crystal is then placed in a diffractometer, which consists of an X-ray source, the goniometer, and a detector. The crystal is cooled to a low temperature (typically around 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.

A full sphere of diffraction data is collected by rotating the crystal through a series of angles while irradiating it with X-rays and recording the resulting diffraction patterns on the detector.

Structure Solution and Refinement

The collected diffraction data, consisting of a list of reflection intensities and their positions, is then processed. The unit cell parameters (the dimensions of the repeating unit of the crystal lattice) and the space group (the symmetry of the crystal) are determined from the geometry of the diffraction pattern.

The "phase problem" is a central challenge in crystallography. While the intensities of the diffraction spots are measured, the phase information is lost. Computational methods, such as direct methods or Patterson methods, are used to generate an initial estimate of the phases. These initial phases are then used to calculate an electron density map, which should reveal the positions of the atoms in the crystal structure.

This initial model is then refined using a least-squares process, where the calculated diffraction pattern from the model is compared to the experimental data, and the atomic positions and other parameters are adjusted to improve the agreement. The final result is a detailed crystallographic model, typically presented as a Crystallographic Information File (CIF).

Analysis of the Crystal Structure: Deciphering the Solid-State Architecture

The CIF file contains a wealth of information that allows for a detailed analysis of the crystal structure. Key aspects to examine for 4-phenyl-2-pyridone and its analogs include:

Molecular Conformation and Geometry

The analysis begins with the examination of the individual molecule. Key parameters to consider are:

-

Bond Lengths and Angles: Comparison of experimentally determined bond lengths and angles with standard values can provide insights into the electronic structure of the molecule.

-

Torsion Angles: The torsion angle between the phenyl ring and the pyridone ring is of particular interest, as it defines the overall conformation of the molecule. This can be influenced by steric hindrance and intermolecular interactions.

Intermolecular Interactions and Supramolecular Assembly

The way in which individual molecules pack together in the crystal is determined by a network of non-covalent interactions. For 4-phenyl-2-pyridone, the following are expected to be significant:

-

Hydrogen Bonding: The 2-pyridone moiety possesses both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This makes it highly prone to forming strong, directional hydrogen bonds, which often dominate the crystal packing. A common motif for 2-pyridones is the formation of centrosymmetric dimers through a pair of N-H···O hydrogen bonds.

-

π-π Stacking: The aromatic phenyl and pyridone rings can interact through π-π stacking, where the electron-rich π systems of adjacent rings are attracted to each other. These interactions can be in a face-to-face or offset arrangement.

-

C-H···O and C-H···π Interactions: Weaker hydrogen bonds, such as those involving carbon-hydrogen bonds as donors and oxygen atoms or aromatic rings as acceptors, also play a crucial role in stabilizing the crystal lattice.

The analysis of these interactions helps to understand the supramolecular assembly of the molecules in the crystal.[2]

Visualization of Supramolecular Interactions

Caption: Conceptual diagram of potential intermolecular interactions in the crystal structure of 4-phenyl-2-pyridone.

Tautomerism and Polymorphism

The 2-pyridone ring can exist in tautomeric equilibrium with its 2-hydroxypyridine form. While in solution the equilibrium can be solvent-dependent, in the solid state, one tautomer is typically favored. SCXRD provides unambiguous evidence for the dominant tautomeric form in the crystal.

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a critical consideration in drug development. Different polymorphs can exhibit different physical properties, including melting point, solubility, and stability. A thorough crystallographic study should involve screening for different polymorphic forms by varying crystallization conditions (e.g., solvent, temperature, cooling rate).

Data Deposition and Retrieval: The Role of the CCDC

Once a crystal structure has been determined and validated, it is standard practice to deposit the crystallographic data in a public database. The Cambridge Crystallographic Data Centre (CCDC) maintains the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures. Each entry in the CSD is assigned a unique CCDC deposition number, which allows researchers to easily retrieve the data. When searching for the crystal structure of a specific compound, the CCDC is the primary resource.

Conclusion and Future Directions

The determination of the crystal structure of 4-phenyl-2-pyridone is a crucial step in harnessing its full potential in drug discovery. This guide has outlined the comprehensive workflow, from synthesis and crystal growth to data collection and structural analysis. The insights gained from the crystal structure, particularly regarding intermolecular interactions and potential polymorphism, are invaluable for understanding the solid-state behavior of this important scaffold.